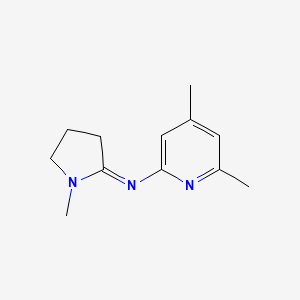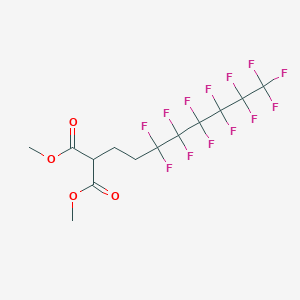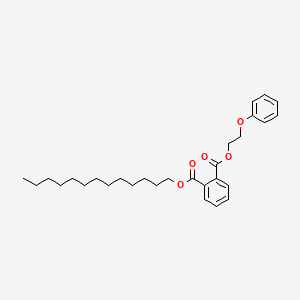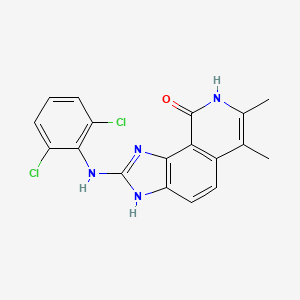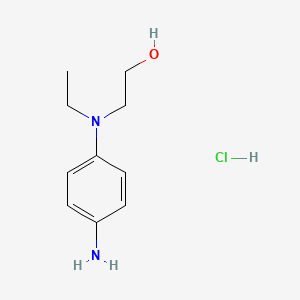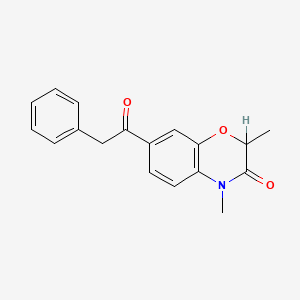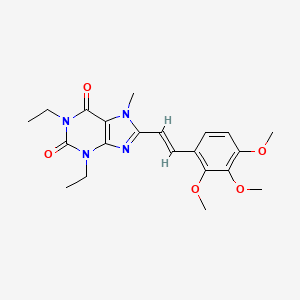
(E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine is a synthetic xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by the presence of a styryl group substituted with three methoxy groups, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Alkylation: The xanthine core is alkylated at the 1 and 3 positions using ethyl iodide in the presence of a base such as potassium carbonate.
Methylation: The 7 position is methylated using methyl iodide under similar conditions.
Styryl Group Introduction: The styryl group is introduced via a Heck reaction, where the xanthine derivative is reacted with 2,3,4-trimethoxystyrene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The styryl double bond can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of ethyl-substituted xanthine.
Substitution: Formation of various substituted xanthine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study xanthine oxidase activity.
Medicine: Potential therapeutic applications due to its stimulant properties.
Industry: Use in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine likely involves inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP. This results in various physiological effects, including stimulation of the central nervous system. The compound may also interact with adenosine receptors, contributing to its stimulant effects.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant properties.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Theobromine: Found in chocolate, with mild stimulant effects.
Uniqueness
(E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine is unique due to the presence of the styryl group with methoxy substitutions, which may impart distinct chemical and biological properties compared to other xanthine derivatives.
Propiedades
Número CAS |
155271-05-9 |
|---|---|
Fórmula molecular |
C21H26N4O5 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
1,3-diethyl-7-methyl-8-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O5/c1-7-24-19-16(20(26)25(8-2)21(24)27)23(3)15(22-19)12-10-13-9-11-14(28-4)18(30-6)17(13)29-5/h9-12H,7-8H2,1-6H3/b12-10+ |
Clave InChI |
CHBQGXAYJRZXCQ-ZRDIBKRKSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)OC)C |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C(=C(C=C3)OC)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


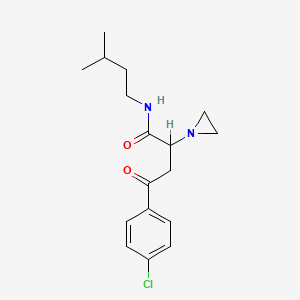
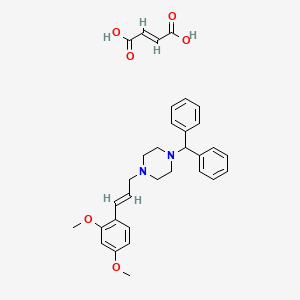

![4-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12733053.png)

